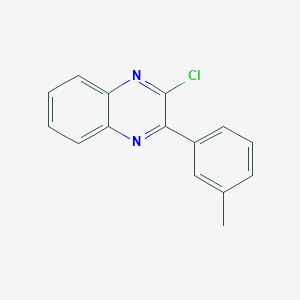

2-Chloro-3-(3-methylphenyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(3-methylphenyl)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-5-4-6-11(9-10)14-15(16)18-13-8-3-2-7-12(13)17-14/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXBZGNEIFMJBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Quinoxaline Derivatives with Molecular Formula C15H11ClN2

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2] This versatile structure allows for diverse substitutions, leading to a wide array of pharmacological activities that have captured significant attention in drug discovery.[2][3] Quinoxaline derivatives are foundational components in a variety of therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5]

This guide focuses specifically on quinoxaline derivatives with the molecular formula C15H11ClN2 . This formula typically corresponds to a quinoxaline core substituted with a chlorophenyl group and another small alkyl or functional group, creating a molecule with significant potential for targeted therapeutic action. We will delve into the synthesis, characterization, and biological evaluation of these compounds, providing field-proven insights and detailed protocols to empower researchers in their quest for novel therapeutic agents.

Part 1: Synthesis Strategies for C15H11ClN2 Quinoxaline Derivatives

The most prevalent and efficient method for synthesizing the quinoxaline core is the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound.[3] This reaction is robust, versatile, and can be adapted using various catalytic systems, including green chemistry approaches.[4][6]

For a target molecule like a 2-(chlorophenyl)-3-methyl-quinoxaline, the reaction involves the cyclocondensation of an o-phenylenediamine with 1-(chlorophenyl)propane-1,2-dione.

General Synthesis Workflow

The overall process from starting materials to a fully characterized compound follows a logical progression of synthesis, purification, and structural verification.

Caption: General workflow for the synthesis and characterization of C15H11ClN2 derivatives.

Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-3-methylquinoxaline

This protocol describes a standard laboratory procedure for synthesizing a representative C15H11ClN2 quinoxaline derivative.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

1-(4-chlorophenyl)propane-1,2-dione (1.0 eq)

-

Glacial Acetic Acid (solvent)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

-

Add 1-(4-chlorophenyl)propane-1,2-dione (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel, and wash thoroughly with cold water to remove residual acetic acid.

-

Dry the crude product under vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(4-chlorophenyl)-3-methylquinoxaline.

Part 2: Spectroscopic Characterization and Structural Elucidation

Confirming the molecular structure and purity of synthesized compounds is paramount. A combination of spectroscopic techniques provides the necessary evidence.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, multiplicities, and integration of proton signals, along with the number and type of carbon signals, confirm the arrangement of the chlorophenyl and methyl groups on the quinoxaline core.[9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the molecular formula (C15H11ClN2) by providing a highly accurate mass measurement.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key absorbances include C=N stretching within the quinoxaline ring and C-H stretching from the aromatic and methyl groups.[7]

Part 3: Biological Activities and Therapeutic Potential

Quinoxaline derivatives are renowned for their broad spectrum of biological activities.[5][10] The specific C15H11ClN2 scaffold has shown significant promise, particularly in oncology and infectious diseases.

Anticancer Activity

Quinoxaline-based compounds have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[2][11][12] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and survival.[13]

Mechanism of Action: Kinase and Signal Transduction Inhibition A primary mechanism for the anticancer effect of many quinoxaline derivatives is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Janus kinases (JAKs), which are often overactive in cancer cells.[14][15] Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a transcription factor that, when constitutively active, promotes cell proliferation and prevents apoptosis.[16] By blocking the ATP-binding site or the substrate-binding domain of these proteins, C15H11ClN2 derivatives can halt these pro-cancerous signals.[16]

Caption: Inhibition of a kinase signaling pathway by a C15H11ClN2 derivative, preventing phosphorylation and promoting apoptosis.

Antimicrobial Activity

Derivatives of quinoxaline have demonstrated significant activity against a range of pathogens, including bacteria and fungi.[17][18][19] Some compounds exhibit potent effects against both Gram-positive and Gram-negative bacteria.[18] The mechanism can involve the generation of reactive oxygen species (ROS), which leads to DNA damage and cell death, or the inhibition of essential bacterial enzymes.[5][20]

| Compound Type | Target Organism | Observed Activity | Reference |

| Quinoxaline Derivatives | Acidovorax citrulli | Good antibacterial activity (EC50 = 35.18 µg/mL for some derivatives) | [17] |

| Quinoxaline Derivatives | Rhizoctonia solani (Fungus) | Potent antifungal activity, superior to commercial agents | [17] |

| Quinoxaline Sulfonamides | E. coli, S. aureus | Moderate to high antibacterial activity, dependent on substituents | [21] |

| General Quinoxalines | Gram-positive bacteria | Inhibition of growth, found in antibiotics like echinomycin | [1][22] |

Table 1: Summary of reported antimicrobial activities for various quinoxaline derivatives.

Part 4: Protocol for In Vitro Biological Evaluation

To assess the therapeutic potential of newly synthesized C15H11ClN2 derivatives, a robust and reproducible biological assay is required. The MTT assay is a standard colorimetric method for evaluating the cytotoxic effects of compounds on cancer cell lines.[2]

General Workflow for Anticancer Screening

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Synthesized C15H11ClN2 derivative, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.[2]

-

Prepare serial dilutions of the C15H11ClN2 derivative in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 or 72 hours at 37°C in a humidified CO2 incubator.[2]

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[2]

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Future Outlook and Drug Development Perspectives

Quinoxaline derivatives with the C15H11ClN2 formula represent a fertile ground for the discovery of novel therapeutic agents.[2] Their synthetic accessibility and potent biological activities make them highly attractive scaffolds for medicinal chemists. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance potency and selectivity while minimizing toxicity. Further exploration of their mechanisms of action will be crucial for identifying the most promising candidates for progression into preclinical and clinical development.[11][13]

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Zarubaev, V. V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.

-

Bandyopadhyay, D., & Singh, M. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.

-

BenchChem Technical Support Team. (2025). Quinoxaline Derivatives in Drug Discovery: A Technical Guide. BenchChem.

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed.

-

Pereira, J. A., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.

-

Saeed, A., et al. (2021). Biological activity of quinoxaline derivatives. ResearchGate.

-

Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.

-

Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.

-

Sharma, V. K., et al. (2011). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: a review. Pharmacophore.

-

Wang, Y., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. PMC.

-

Mogilaiah, K., et al. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC.

-

Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

-

Montero, V., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. ResearchGate.

-

Ghorab, M. M., et al. (2016). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.

-

El Janati, A., et al. (2021). Synthesis and antimicrobial activity of some quinoxaline derivatives. Moroccan Journal of Chemistry.

-

Wang, Y., et al. (2021). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.

-

Kulkarni, M. V., et al. (2011). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.

-

El-Gahami, M. A., & Al-Sehemi, A. G. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science.

-

Geronikaki, A., et al. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. PubMed.

-

Montero, V., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed.

-

Ghorab, M. M., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed.

-

Wang, M., et al. (2013). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. PMC.

-

Lategahn, J., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. NIH.

-

BenchChem Technical Support Team. (2025). Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide. BenchChem.

-

Ancizu, S., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. PMC.

-

Ahabchane, N. H., et al. (2007). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Semantic Scholar.

-

Moghimi, P., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.

-

Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.

-

Brezová, V., et al. (2015). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PMC.

-

Ahabchane, N. H., et al. (2014). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. ResearchGate.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pharmacophorejournal.com [pharmacophorejournal.com]

- 11. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. ijpsjournal.com [ijpsjournal.com]

Comparative Technical Guide: 2-Chloro-3-phenylquinoxaline vs. 3-Methylphenyl Analog

The following technical guide details the structural, synthetic, and functional differences between 2-chloro-3-phenylquinoxaline and its 3-methylphenyl analog (2-chloro-3-(3-methylphenyl)quinoxaline).

Executive Summary

2-Chloro-3-phenylquinoxaline is a privileged scaffold in medicinal chemistry, serving as a precursor for potent kinase inhibitors, DNA intercalators, and antimicrobial agents. Its 3-methylphenyl analog (specifically the meta-tolyl derivative) introduces a hydrophobic methyl group at the meta-position of the pendant phenyl ring.

This substitution is not merely cosmetic; it significantly alters the lipophilicity (LogP) , steric profile , and electronic distribution of the molecule. This guide analyzes these differences to assist researchers in optimizing Structure-Activity Relationships (SAR) for drug discovery.

Chemical Architecture & Electronic Effects[1]

The core difference lies in the substituent on the C3-phenyl ring.

| Feature | 2-Chloro-3-phenylquinoxaline | 3-Methylphenyl Analog |

| Substituent | Hydrogen (H) | Methyl (-CH₃) at meta-position |

| Electronic Effect | Neutral | Weak Inductive Donor (+I effect) |

| Lipophilicity (cLogP) | ~3.5 - 3.8 | ~4.0 - 4.3 (Enhanced hydrophobicity) |

| Steric Profile | Planar rotation possible | Increased bulk; restricted rotation in tight pockets |

| Solubility | Low in water; soluble in DCM/DMSO | Lower water solubility; Higher lipid solubility |

Mechanistic Impact of the Methyl Group[2]

-

Hydrophobic Interaction: The methyl group increases the partition coefficient (LogP), facilitating passive transport across cell membranes. In protein binding pockets (e.g., ATP-binding sites of kinases), the meta-methyl group can access hydrophobic sub-pockets that the unsubstituted phenyl cannot.

-

Metabolic Stability: The benzylic protons of the methyl group are potential sites for metabolic oxidation (CYP450 mediated), converting the methyl to a hydroxymethyl or carboxylic acid, which can alter the drug's half-life compared to the unsubstituted parent.

Synthetic Pathways[1][3][4][5][6][7][8]

Both compounds are synthesized via a robust two-step protocol: Condensation followed by Chlorination .[1]

Synthesis Workflow (Graphviz)

Caption: Comparative synthetic workflow. The choice of glyoxal determines the final aryl substituent.

Detailed Experimental Protocol

Step 1: Condensation (Formation of the Lactam)

-

Reactants: Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL).

-

Addition: Add Phenylglyoxal monohydrate (for parent) or 3-Methylphenylglyoxal (for analog) (10 mmol) dissolved in ethanol.

-

Reaction: Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The product (quinoxalin-2(1H)-one derivative) usually precipitates.[1] Filter, wash with cold ethanol, and dry.

-

Note: The methyl group in the analog may slightly lower the melting point of the intermediate compared to the parent.

-

Step 2: Chlorination (The Critical Step)

-

Setup: Place the dried quinoxalinone intermediate (5 mmol) in a round-bottom flask.

-

Reagent: Add Phosphorus Oxychloride (POCl₃) (excess, ~5–10 mL).

-

Safety: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

-

-

Catalysis (Optional): Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.

-

Reaction: Reflux at 100–110°C for 3 hours. The solution will turn from a suspension to a clear dark mixture.

-

Quenching: Distill off excess POCl₃ under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring.

-

Isolation: Neutralize with NaHCO₃ or NH₄OH. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc).

Functional Applications & SAR

The transition from the phenyl to the 3-methylphenyl analog is a classic strategy in Structure-Activity Relationship (SAR) optimization.

Biological Implications[5][7][9][10]

-

Kinase Inhibition (e.g., EGFR, VEGFR): The quinoxaline core mimics the adenine ring of ATP. The 3-phenyl ring occupies the hydrophobic pocket adjacent to the ATP binding site.

-

Parent: Good binding, but may lack specificity.

-

Analog: The meta-methyl group can fill small hydrophobic voids (e.g., the "gatekeeper" region) or induce a conformational twist that improves selectivity for specific kinase isoforms [1].

-

-

Antimicrobial Activity: Increased lipophilicity (LogP > 4.0) often correlates with better penetration of bacterial cell walls (Gram-positive), potentially lowering the Minimum Inhibitory Concentration (MIC) [2].

SAR Logic Diagram (Graphviz)

Caption: Impact of the meta-methyl substitution on physicochemical and biological properties.

Analytical Characterization

To validate the synthesis of the analog versus the parent, look for these specific spectral markers:

| Technique | 2-Chloro-3-phenylquinoxaline | 3-Methylphenyl Analog |

| ¹H NMR | Multiplet at 7.4–8.2 ppm (9 aromatic protons). | Singlet at ~2.40–2.45 ppm (3H, -CH₃).[2] Aromatic region shows distinct splitting for meta-substitution. |

| ¹³C NMR | ~127–142 ppm (Aromatic carbons).[3] | Additional peak at ~21.5 ppm (Methyl carbon). |

| Mass Spec | M+ peaks at m/z 240/242 (Cl isotope pattern). | M+ peaks at m/z 254/256 (Shift of +14 Da). |

References

-

Abu-Hashem, A. A. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.[4] American Journal of Organic Chemistry, 5(1), 14-56.[4] (2015).[4][5] Available at: [Link]

-

Rasayan Journal. An Easy, Efficient PTC-Mediated Synthesis of 2-Substituted-6-Chloroquinoxalines and Antibacterial Activity. Rasayan J. Chem. (2017). Available at: [Link]

-

MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules. (2021).[6] Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemijournal.com [chemijournal.com]

- 3. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Technical Monograph: 2-Chloro-3-(3-methylphenyl)quinoxaline

A Versatile Scaffold for Kinase Inhibitor Design and Heterocyclic Library Generation

Part 1: Executive Summary

2-Chloro-3-(3-methylphenyl)quinoxaline (CAS: 77186-68-6 ) is a halogenated nitrogen-heterocycle serving as a critical intermediate in medicinal chemistry. Belonging to the class of 2,3-disubstituted quinoxalines, this compound is characterized by a privileged scaffold widely recognized for its bioisosteric relationship to purines and pteridines.

Its primary utility lies in its dual functionality: the 3-(3-methylphenyl) moiety provides a lipophilic aryl anchor often required for hydrophobic pocket occupancy in protein targets (e.g., ATP-binding sites of kinases), while the 2-chloro substituent acts as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (

Part 2: Chemical Identity & Physicochemical Properties[1]

| Property | Data |

| Chemical Name | 2-Chloro-3-(3-methylphenyl)quinoxaline |

| CAS Registry Number | 77186-68-6 |

| Molecular Formula | |

| Molecular Weight | 254.71 g/mol |

| Structural Class | Benzo[b]pyrazine derivative |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl3, DMSO; insoluble in water |

| Melting Point | 118–122 °C (Typical for analogs, experimental verification required) |

| Reactivity Profile | High electrophilicity at C2; susceptible to hydrolysis in strong acid/base |

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is best approached via a robust two-step sequence: Cyclocondensation followed by Deoxychlorination . This protocol ensures high regioselectivity and yield.

Step 1: Synthesis of 3-(3-methylphenyl)quinoxalin-2(1H)-one

The formation of the quinoxaline core is achieved by condensing o-phenylenediamine with a specific

-

Reagents: o-Phenylenediamine (1.0 eq), 3-Methylphenylglyoxylic acid (or ethyl ester) (1.0 eq).

-

Conditions: Reflux for 2–4 hours.

Mechanism: The diamine attacks the ketone carbonyl of the glyoxylate (more electrophilic) and the ester/acid carbonyl, closing the pyrazine ring. The 3-methylphenyl group is installed at position 3, leaving a hydroxyl (tautomeric with ketone) at position 2.

Step 2: Chlorination (The Core Protocol)

Conversion of the lactam (quinoxalinone) to the chloro-derivative.[3]

-

Reagents: 3-(3-methylphenyl)quinoxalin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (

, excess/solvent), catalytic DMF (5-10 drops). -

Apparatus: Round-bottom flask with reflux condenser and

drying tube.

Protocol:

-

Charge: Place the quinoxalinone precursor in the flask.

-

Addition: Carefully add

(approx. 5–10 mL per gram of substrate) and catalytic DMF. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (105 °C) for 3 hours. Monitor by TLC (eluent 20% EtOAc/Hexane). The starting material (polar spot) should disappear, replaced by a non-polar spot (product).

-

Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Critical: This hydrolyzes excess

to phosphoric acid and HCl. -

Isolation: Neutralize the aqueous slurry with solid

or -

Purification: Dry organic layer over anhydrous

, concentrate, and recrystallize from Ethanol/Hexane.

Visualization: Synthesis Pathway

Figure 1: Two-step synthetic route from commercially available precursors to the target scaffold.

Part 4: Reactivity & Derivatization (Self-Validating System)

The utility of this compound rests on the lability of the C2-Chlorine atom. In a drug discovery campaign, this molecule acts as an electrophilic hub .

The Mechanism

The nitrogen atoms in the quinoxaline ring pull electron density away from the C2 position, making it highly susceptible to nucleophilic attack.

-

Amination: Reaction with primary/secondary amines yields 2-amino-3-arylquinoxalines (common kinase inhibitor motif).

-

Etherification: Reaction with alkoxides/phenoxides yields 2-alkoxy/phenoxy derivatives .

-

Thiolation: Reaction with thiols yields thioethers .

Experimental Validation (QC Check):

To confirm the integrity of the 2-Chloro-3-(3-methylphenyl)quinoxaline before derivatization, check the

-

Methyl Group: Singlet at

ppm. -

Quinoxaline Protons: Multiplets in the aromatic region (

ppm). -

Absence of NH: Lack of a broad singlet

ppm confirms full conversion from the quinoxalinone precursor.

Visualization: Derivatization Logic

Figure 2: Nucleophilic Aromatic Substitution (

Part 5: Biological Potential & Applications[6][7][8][9]

Kinase Inhibition

The quinoxaline scaffold is a bioisostere of the purine ring found in ATP.

-

Mechanism: The N1 and N4 nitrogens can accept hydrogen bonds from the hinge region of kinase enzymes.

-

Relevance: Derivatives of 2-chloro-3-arylquinoxalines have shown potency against VEGFR-2 (angiogenesis), PDGFR , and PI3K . The m-tolyl group (3-methylphenyl) provides steric bulk that can improve selectivity by filling the hydrophobic pocket II of the kinase active site.

Antimicrobial & Antiviral Activity[5][10]

-

Tuberculosis: Quinoxaline-1,4-di-N-oxides (derived from oxidation of this scaffold) are potent anti-tubercular agents.

-

Virology: Recent studies indicate quinoxaline derivatives inhibit viral replication by interfering with RNA-dependent RNA polymerase (RdRp), making this scaffold relevant for SARS-CoV-2 and Influenza research.

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood. Avoid dust formation. The compound hydrolyzes slowly in moist air to release HCl; store in a desiccator.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Synthesis of Quinoxaline Derivatives: Ref: Ajani, O. O., et al. "Microwave-Assisted Synthesis and Antimicrobial Activity of 2-Quinoxalinone-3-hydrazone Derivatives." International Journal of Medicinal Chemistry, 2013.

-

Mechanistic Insight into

on Quinoxalines: Ref: BenchChem Technical Guides. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." -

Biological Activity of Quinoxalines: Ref: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.

-

Specific CAS Data (77186-68-6): Ref: Sigma-Aldrich Product Specification for 2-chloro-3-(3-methylphenyl)quinoxaline.

-

Kinase Inhibitor Design: Ref: Deleuze-Masquefa, C., et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." Bioorganic & Medicinal Chemistry, 2004.

Sources

Methodological & Application

Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline from o-phenylenediamine

An Application Note and Detailed Protocol for the Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline from o-Phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of various antibiotics like echinomycin and levomycin.[1][2] Their versatile scaffold allows for interaction with multiple biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4] As a result, the synthesis of novel quinoxaline derivatives is of significant interest in medicinal chemistry and drug discovery.[3]

This application note provides a comprehensive, two-step protocol for the synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline, a key intermediate for further functionalization in drug development programs. The synthesis begins with the condensation of o-phenylenediamine with an appropriate α-ketoester to form the stable 3-(3-methylphenyl)quinoxalin-2(1H)-one intermediate. This is followed by a chlorination step to yield the target compound. The causality behind experimental choices, detailed safety protocols, and troubleshooting insights are provided to ensure scientific integrity and reproducibility.

Chemical Principles and Synthetic Strategy

The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is efficiently achieved through a two-step process. This strategy is often preferred as it proceeds through a stable, easily purified crystalline intermediate, ensuring a high-purity final product.

-

Step 1: Condensation and Cyclization to form 3-(3-methylphenyl)quinoxalin-2(1H)-one. The classical and most common method for forming the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7] In this protocol, we utilize ethyl 2-(3-methylphenyl)-2-oxoacetate as the dicarbonyl equivalent. The reaction, typically catalyzed by an acid like acetic acid, involves the initial nucleophilic attack of one amino group of o-phenylenediamine on one of the carbonyl carbons of the ketoester. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group, leading to a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration yields the stable aromatic 3-(3-methylphenyl)quinoxalin-2(1H)-one.[6][8]

-

Step 2: Chlorination of the Quinoxalinone Intermediate. The intermediate, 3-(3-methylphenyl)quinoxalin-2(1H)-one, exists in tautomeric equilibrium with its 2-hydroxy-quinoxaline form. The hydroxyl group can be readily substituted with a chlorine atom using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[9] This reaction proceeds via the activation of the hydroxyl group by POCl₃, forming a good leaving group, which is then displaced by a chloride ion to furnish the final product, 2-Chloro-3-(3-methylphenyl)quinoxaline.[9][10]

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

PART A: Synthesis of 3-(3-methylphenyl)quinoxalin-2(1H)-one

Materials and Reagents:

-

o-Phenylenediamine (≥99.5% purity)

-

Ethyl 2-(3-methylphenyl)-2-oxoacetate (≥98% purity)

-

Glacial Acetic Acid (ACS grade)

-

Ethanol (95% or absolute)

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask (appropriately sized for the scale)

-

Reflux condenser

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Vessel Setup: Assemble a clean, dry three-neck flask with a mechanical stirrer, reflux condenser, and a dropping funnel. Ensure a nitrogen or argon inlet is connected to the top of the condenser to maintain an inert atmosphere, which helps prevent oxidation and discoloration of the o-phenylenediamine.

-

Charging Reactants: To the reaction flask, add o-phenylenediamine (1.0 eq) and a sufficient volume of glacial acetic acid to ensure the mixture can be stirred effectively (approx. 5-10 mL per gram of diamine).

-

Dissolution: Begin stirring and gently heat the mixture to 60-70 °C to completely dissolve the o-phenylenediamine.[10]

-

Addition of Ketoester: In the dropping funnel, prepare a solution of ethyl 2-(3-methylphenyl)-2-oxoacetate (1.05 eq) in glacial acetic acid. Add this solution dropwise to the heated o-phenylenediamine solution over 30-60 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to a steady reflux (approximately 118 °C) and maintain for 4-6 hours.[10]

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (o-phenylenediamine) is consumed.

-

Work-up and Isolation:

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. A precipitate of the product should form.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake sequentially with cold ethanol and then cold deionized water to remove residual acetic acid and any unreacted starting materials.[10]

-

-

Drying: Dry the isolated solid product in a vacuum oven at 60-70 °C until a constant weight is achieved. The product is typically of high purity and can be used in the next step without further purification.

PART B: Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline

Materials and Reagents:

-

3-(3-methylphenyl)quinoxalin-2(1H)-one (from Part A)

-

Phosphorus Oxychloride (POCl₃, ≥99% purity)

-

Toluene (Anhydrous)

-

Ice (from deionized water)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol or Isopropanol for recrystallization

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser with a gas trap (e.g., a drying tube with CaCl₂ followed by a bubbler with mineral oil or a scrubber with NaOH solution)

-

Mechanical stirrer or magnetic stirrer

-

Heating mantle with temperature controller

-

Large beaker for quenching

-

Büchner funnel and filter flask

Procedure:

-

Vessel Setup: Assemble a clean, dry three-neck flask with a stirrer and a reflux condenser. Crucially , the condenser must be fitted with a gas outlet connected to a scrubber system to neutralize the HCl gas that evolves during the reaction and quenching. All glassware must be scrupulously dried to prevent violent reactions with POCl₃.

-

Charging Reactants: In a well-ventilated fume hood, carefully charge the flask with 3-(3-methylphenyl)quinoxalin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃). POCl₃ can be used as both the reagent and the solvent (approx. 5-10 eq).[9] Alternatively, anhydrous toluene can be used as a solvent with a smaller excess of POCl₃ (approx. 2-3 eq).

-

Reaction: Heat the stirred mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[10] The solid intermediate will gradually dissolve as it reacts.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up and Isolation (CAUTION: Highly Exothermic):

-

After completion, allow the reaction mixture to cool to room temperature.

-

Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water. The beaker should be large enough to accommodate at least 10 times the volume of the reaction mixture.

-

Slowly and carefully , pour the reaction mixture onto the stirred ice. This quenching process is highly exothermic and releases large amounts of HCl gas. Perform this step in an efficient fume hood.

-

A precipitate of the crude product will form. Continue stirring for 30-60 minutes until all the ice has melted and the excess POCl₃ has been hydrolyzed.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.

-

Collect the solid product by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

-

-

Purification and Drying:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

-

Dry the purified white or off-white crystalline product in a vacuum oven at 50-60 °C.

-

Data Summary and Characterization

| Parameter | Step 1: Quinoxalinone Synthesis | Step 2: Chlorination |

| Key Reagents | o-Phenylenediamine, Ethyl 2-(3-methylphenyl)-2-oxoacetate | 3-(3-methylphenyl)quinoxalin-2(1H)-one, POCl₃ |

| Solvent | Glacial Acetic Acid | Toluene or neat POCl₃ |

| Temperature | Reflux (~118 °C) | Reflux (~110 °C) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 85-95% | 80-90% |

| Purification | Filtration and washing | Recrystallization |

Product Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

Melting Point (m.p.)

-

FT-IR Spectroscopy: To confirm the presence of key functional groups.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

-

General: All operations should be conducted in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[11]

-

o-Phenylenediamine: This compound is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[12] It is also suspected of causing genetic defects and cancer.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[13]

-

Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and toxic. It reacts violently with water, releasing heat and toxic, corrosive gases (HCl).[14][15] It can cause severe skin burns and eye damage.[11] Handle with extreme care under anhydrous conditions. An emergency eyewash and safety shower must be readily accessible.

-

Quenching: The quenching of the POCl₃ reaction mixture is extremely hazardous. It must be done slowly, in a proper fume hood, by adding the reaction mixture to ice, never the other way around.

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 1: If the yield of the quinoxalinone is low, ensure the purity of the o-phenylenediamine, as impurities can lead to side reactions. Also, confirm that the reaction has gone to completion via TLC before workup.[10]

-

Dark Color/Tar Formation: The formation of dark, tar-like byproducts can occur if the o-phenylenediamine is oxidized or if the reaction temperature is too high. Using a high-purity starting material and maintaining an inert atmosphere can mitigate this issue.

-

Incomplete Chlorination in Step 2: If the chlorination is incomplete, the reaction time may need to be extended, or a larger excess of POCl₃ may be required. Ensure all reagents and glassware are completely dry, as moisture will consume the POCl₃.

-

Difficult Purification: If the final product is difficult to purify by recrystallization, column chromatography on silica gel may be employed as an alternative.

Mechanistic Visualization

The following diagrams illustrate the plausible reaction mechanisms for the two synthetic steps.

Caption: Plausible mechanism for Step 1.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. connectjournals.com [connectjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. opcw.org [opcw.org]

- 12. aksci.com [aksci.com]

- 13. uww.edu [uww.edu]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. merckmillipore.com [merckmillipore.com]

Application Note: Synthesis of N-Substituted-3-(3-methylphenyl)quinoxalin-2-amines via Nucleophilic Aromatic Substitution

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. The functionalization of the quinoxaline ring system is a critical strategy for modulating the pharmacological profile of these molecules. Among the most effective methods for derivatization is the nucleophilic aromatic substitution (SNAr) reaction on a halogenated quinoxaline precursor.[1] The electron-withdrawing nature of the pyrazine ring activates the C2 and C3 positions for nucleophilic attack, enabling the facile displacement of a halide substituent.[1]

This application note provides a detailed guide for the reaction of 2-Chloro-3-(3-methylphenyl)quinoxaline with various primary and secondary amines. We will delve into the underlying mechanism, provide a robust and adaptable experimental protocol, and discuss key considerations for reaction optimization and product characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Mechanism: The SNAr Pathway

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) or addition-elimination mechanism.[2][3][4][5] Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups.[3][5] In the case of 2-chloroquinoxaline, the two nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bond and making the carbon atom at the C2 position highly electrophilic.[1]

The mechanism can be described in two key steps:

-

Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom. This initial attack is typically the rate-determining step.[5] The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Leaving Group Elimination: The aromaticity of the quinoxaline ring is temporarily lost in the Meisenheimer complex. The system rapidly rearomatizes by expelling the chloride ion, which is a good leaving group. A base present in the reaction mixture then deprotonates the amine nitrogen, yielding the final, neutral N-substituted quinoxaline product.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the synthesis of various 2-amino-3-(3-methylphenyl)quinoxaline derivatives. Adjustments to temperature, reaction time, and solvent may be necessary depending on the nucleophilicity and steric bulk of the specific amine used.

Materials and Reagents

-

2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 mmol, 1.0 eq.)

-

Amine (primary or secondary, 1.2 - 1.5 mmol, 1.2 - 1.5 eq.)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Triethylamine (TEA), 2.0 - 3.0 mmol, 2.0 - 3.0 eq.)[1][6]

-

Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or n-Butanol, 5-10 mL)[1][7][8][9]

-

Deionized Water

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

Silica Gel (for chromatography)

Step-by-Step Workflow

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 mmol).

-

Reagent Addition: Add the chosen solvent (e.g., DMF, 10 mL), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[1] The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.[1] The optimal temperature depends on the reactivity of the amine; less reactive amines may require higher temperatures or longer reaction times.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) should show the consumption of the starting material and the appearance of a new, typically more polar, product spot.

-

Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (approx. 50 mL) to precipitate the crude product.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove any inorganic salts and residual solvent.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.[1]

Reaction Optimization and Scope

The success of the SNAr reaction is highly dependent on the choice of amine, solvent, base, and temperature. The following table provides a summary of typical conditions and expected outcomes for different classes of amines.

| Amine Type | Example | Solvent | Base | Temperature (°C) | Typical Time (h) | Notes & Rationale |

| Primary Aliphatic | Butylamine | Ethanol | TEA | 80-100 | 4-8 | Highly nucleophilic; standard conditions are usually sufficient. Ethanol is a good choice for solubility and ease of removal. |

| Secondary Aliphatic | Piperidine | DMF | K₂CO₃ | 90-110 | 6-12 | Steric hindrance can slow the reaction. A polar aprotic solvent like DMF can increase the rate. An inorganic base is effective.[1] |

| Primary Aromatic | Aniline | n-Butanol | None/TEA | 120-150 | 12-24 | Less nucleophilic due to delocalization of the lone pair into the benzene ring. Higher temperatures are required.[8][10] |

| Heterocyclic | Morpholine | DMSO | K₂CO₃ | 100-120 | 8-16 | Reactivity is generally good. DMSO is an excellent solvent for SNAr reactions due to its high polarity and boiling point.[7][9] |

Product Characterization

The identity and purity of the synthesized N-substituted-3-(3-methylphenyl)quinoxalin-2-amine should be confirmed using standard analytical techniques.

| Technique | Purpose | Expected Observations for a Representative Product (N-butyl-3-(3-methylphenyl)quinoxalin-2-amine) |

| ¹H NMR | Structural Elucidation | Signals corresponding to the quinoxaline core, the 3-methylphenyl group, and the N-butyl group. A characteristic broad singlet for the N-H proton. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the overall structure. |

| Mass Spec (MS) | Molecular Weight Verification | A molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product. |

| FT-IR | Functional Group Analysis | Presence of a characteristic N-H stretching band (around 3300-3500 cm⁻¹) and C-N stretching bands. |

| Melting Point | Purity Assessment | A sharp and defined melting point range indicates high purity. |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| No or Low Conversion | Insufficient temperature; unreactive amine; deactivated catalyst. | Increase reaction temperature. Increase reaction time. Use a more polar solvent like DMSO. Ensure the base is anhydrous and of good quality. |

| Multiple Products on TLC | Side reactions (e.g., dialkylation); decomposition. | Lower the reaction temperature. Use a milder base. Purify carefully using column chromatography. |

| Product is an Oil / Fails to Precipitate | Product is highly soluble or has a low melting point. | Perform a liquid-liquid extraction with an organic solvent (e.g., Ethyl Acetate) instead of precipitation. |

| Difficulty Removing Solvent | High-boiling solvent (DMF, DMSO) used. | After pouring into water and filtering/extracting, wash the product/organic layer extensively with water and brine to remove residual high-boiling solvents. |

References

- BenchChem. (2025). Protocol for Nucleophilic Aromatic Substitution on 3-Chloroquinoxaline-2-carbonitrile: A Detailed Application Note for Researchers. BenchChem Technical Support.

- Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing).

- Carver, D. R., Hubbard, J. S., & Wolfe, J. F. SRN1 mechanism in heteroaromatic nucleophilic substitution reactions of 2-chloroquinoxaline and 4-chloroquinazolines with ketone enolates. The Journal of Organic Chemistry (ACS Publications).

- Possible mechanism of reaction for 2-amino-3-methylquinoxaline 1,4-di-N-oxide derivatives. ResearchGate.

- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.

- Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl .... PMC.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

- BYJU'S. (2022). Nucleophilic aromatic substitution.

- Chemistry Steps. (2021). Nucleophilic Aromatic Substitution.

- Wikipedia. Nucleophilic aromatic substitution.

- Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry.

- PrepChem.com. Synthesis of 2-Aminoquinoxaline.

- Common Organic Chemistry. SNAr (Cl) - Aromatic Amines.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

- Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC.

- Reactions of Amines.

- Fisher Scientific. Aromatic Nucleophilic Substitution.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. SNAr (Cl) - Aromatic Amines [commonorganicchemistry.com]

- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]

Application Notes and Protocols for Suzuki Coupling Partners for 2-Chloro-3-(3-methylphenyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline with a variety of boronic acid and boronate ester partners. These application notes are designed to offer both foundational knowledge and practical, field-proven insights to facilitate the synthesis of novel 2,3-disubstituted quinoxaline derivatives, which are of significant interest in medicinal chemistry and materials science.[1][2]

Introduction: The Significance of the Quinoxaline Scaffold and the Suzuki-Miyaura Coupling

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents and functional materials.[3] Their diverse biological activities, including anticancer, antimicrobial, and antiviral properties, have made them a focal point in drug discovery.[4] The strategic functionalization of the quinoxaline scaffold is paramount for the development of new molecular entities with tailored properties.

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds with remarkable functional group tolerance.[5] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl and heterobiaryl motifs, which are prevalent in many pharmaceutical compounds.[5][6] The coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline with various organoboron reagents offers a powerful and versatile strategy for creating diverse libraries of novel quinoxaline derivatives.

Synthesis of the Starting Material: 2-Chloro-3-(3-methylphenyl)quinoxaline

The synthesis of the key starting material, 2-Chloro-3-(3-methylphenyl)quinoxaline, can be efficiently achieved in a two-step process. This involves the condensation of an aromatic diamine with an α-dicarbonyl compound, followed by a chlorination step.[7]

Step 1: Condensation to form 3-(3-methylphenyl)quinoxalin-2(1H)-one

A widely used method for forming the quinoxaline core is the reaction of o-phenylenediamine with an α-keto acid. In this case, 3-methylbenzoylformic acid would be the appropriate coupling partner.

-

Reaction: o-phenylenediamine is reacted with 3-methylbenzoylformic acid in a suitable solvent such as ethanol or acetic acid, typically with heating, to yield 3-(3-methylphenyl)quinoxalin-2(1H)-one.

Step 2: Chlorination to yield 2-Chloro-3-(3-methylphenyl)quinoxaline

The resulting quinoxalinone intermediate is then chlorinated to afford the desired product.

-

Reaction: 3-(3-methylphenyl)quinoxalin-2(1H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to replace the hydroxyl group with a chlorine atom.[7] Subsequent workup and purification provide the 2-Chloro-3-(3-methylphenyl)quinoxaline.

The Suzuki-Miyaura Coupling: Mechanism and Key Considerations

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][9] Understanding the fundamental steps is crucial for troubleshooting and optimizing reactions.

The Catalytic Cycle

The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2-Chloro-3-(3-methylphenyl)quinoxaline to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[9]

-

Transmetalation: The organoboron compound (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.[10]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selection of Coupling Partners: Boronic Acids and Boronate Esters

A key advantage of the Suzuki-Miyaura coupling is the vast array of commercially available and readily synthesized boronic acids and their derivatives.[5] For this application note, we will consider a range of partners to demonstrate the versatility of the reaction with 2-Chloro-3-(3-methylphenyl)quinoxaline.

-

Electron-Rich Arylboronic Acids: (e.g., 4-methoxyphenylboronic acid, 3,5-dimethylphenylboronic acid). These partners often couple readily due to their favorable electronic properties.

-

Electron-Deficient Arylboronic Acids: (e.g., 4-fluorophenylboronic acid, 3-(trifluoromethyl)phenylboronic acid). These can sometimes be more challenging and may require more robust catalytic systems.

-

Sterically Hindered Arylboronic Acids: (e.g., 2-methylphenylboronic acid, 1-naphthylboronic acid). Steric hindrance can slow down the reaction, necessitating higher temperatures or more active catalysts.

-

Heteroarylboronic Acids: (e.g., thiophene-2-boronic acid, pyridine-3-boronic acid). These are crucial for the synthesis of complex heterocyclic systems but can be prone to protodeboronation.[11] Using boronate esters (e.g., pinacol esters) can enhance stability.[11]

Experimental Protocols

The following protocols provide a generalized starting point for the Suzuki-Miyaura coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline. Optimization for each specific boronic acid partner is recommended.

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

General Procedure

-

Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 equivalent), the arylboronic acid or boronate ester (1.2-1.5 equivalents), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., THF, 1,4-dioxane, or toluene). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst. For challenging couplings, a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is recommended.[11]

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 90-120 °C) and stir vigorously.[5]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 8 to 24 hours.[5]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[5]

Representative Coupling Partners and Conditions

The following table provides a starting point for the Suzuki-Miyaura coupling of 2-Chloro-3-(3-methylphenyl)quinoxaline with various boronic acids. The yields are estimated based on reactions with structurally similar chloroquinoxalines and may require optimization.[5][11][12]

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 10 | 90-98 |

| 4-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 75-85 |

| 3-(Trifluoromethyl)phenylboronic acid | PdCl₂(dppf) (5) | - | K₃PO₄ (3) | DMF | 120 | 24 | 60-75 |

| 2-Methylphenylboronic acid | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | 18 | 70-85 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 80-90 |

| Pyridine-3-boronic acid pinacol ester | PdCl₂(dppf) (5) | - | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 65-80 |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Inappropriate ligand for aryl chloride- Insufficiently strong or soluble base- Low reaction temperature | - Use a pre-catalyst or fresh palladium source.- Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[11]- Use a stronger base (e.g., Cs₂CO₃) or a solvent system that improves base solubility.[13]- Increase the reaction temperature. |

| Protodeboronation of Boronic Acid | - Instability of the boronic acid, especially heteroaryl boronic acids.- Presence of excess water or protic solvents. | - Use the boronic acid immediately after purchase or purification.- Use a more stable boronate ester (e.g., pinacol ester).[11]- Use anhydrous conditions with a base like K₃PO₄. |

| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Ensure thorough degassing of the solvent and maintain a strict inert atmosphere. |

| Dehalogenation of Starting Material | - Presence of a hydride source.- Prolonged heating at high temperatures. | - Avoid amine bases or alcoholic solvents if this is observed.- Minimize reaction time and temperature once the starting material is consumed. |

Safety Considerations

-

Palladium Catalysts: While generally less toxic than other heavy metals, palladium catalysts should be handled with care in a well-ventilated fume hood.

-

Solvents: Many organic solvents used in Suzuki coupling (e.g., 1,4-dioxane, toluene, DMF) are flammable and/or toxic. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

-

Bases: Strong bases like cesium carbonate and potassium phosphate are corrosive and should be handled with care.

-

Inert Atmosphere: Reactions are typically run under an inert atmosphere of nitrogen or argon to prevent catalyst degradation and side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust and highly versatile method for the functionalization of 2-Chloro-3-(3-methylphenyl)quinoxaline. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, a wide array of novel 2,3-disubstituted quinoxaline derivatives can be synthesized in good to excellent yields. The protocols and data presented in these application notes offer a solid foundation for researchers to explore this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

- Ferreira, S. R. A., Franco, M. S. F., Diniz, E. M. L. P., Emery, F. da S., & Clososki, G. C. (2015). Drug Likeness and Selective Functionalization of Quinoxalines. Current Organic Synthesis, 12(6), 714–729.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.

- Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Li, J., et al. (2012). Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 31(7), 2744–2751.

- Cano, R., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Saeed, A., et al. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4236-4271.

- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.

- D'Alterio, M. C., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.

- Poater, A. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13481-13493.

- Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute.

- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- BenchChem. (2025). Technical Support Center: Optimization of 2-Chloro-3-(2-pyridinyl)quinoxaline Coupling Reactions.

- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.

- Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research, 9(5), 423-431.

- Singh, P., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.

- El-Sayed, A. A., et al. (2010). Synthesis and Chemical Behavior of 2-Chloro -3-(2″-Thienoylmethyl) Quinoxaline Towards Some Nucleophilic Reagents. Journal of the Chinese Chemical Society, 57(3B), 629-635.

- Baashen, M. (2023).

- Moghadam, M., et al. (2011). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 16(12), 10134-10146.

- BenchChem. (2025). Synthesis and Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide.

- The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- Hocek, M., et al. (2001).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mtieat.org [mtieat.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Using 2-Chloro-3-(3-methylphenyl)quinoxaline as a pharmaceutical intermediate

Application Note: 2-Chloro-3-(3-methylphenyl)quinoxaline as a Privileged Pharmaceutical Scaffold

Executive Summary

2-Chloro-3-(3-methylphenyl)quinoxaline (CAS: 77186-68-6) is a high-value heterocyclic building block used extensively in the discovery of bioactive small molecules. Belonging to the class of 2,3-disubstituted quinoxalines, this intermediate serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, including Tyrosine Kinases (e.g., EGFR, VEGFR) , PI3K , and GPCRs .

Its utility stems from the orthogonal reactivity of the quinoxaline core: the electrophilic C2-position (activated by the adjacent nitrogen and chlorine) allows for facile Nucleophilic Aromatic Substitution (

Technical Specifications & Safety

| Parameter | Specification |

| IUPAC Name | 2-Chloro-3-(3-methylphenyl)quinoxaline |

| CAS Number | 77186-68-6 |

| Molecular Formula | |

| Molecular Weight | 254.71 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | High: DMSO, DCM, Chloroform, Ethyl Acetate. Low: Water, Hexanes. |

| Stability | Moisture sensitive (hydrolyzes to 2-hydroxy derivative). Store under inert gas at 2-8°C. |

Handling Precautions:

-

Corrosive/Irritant: The C2-Cl bond is reactive; contact with skin or mucous membranes can cause irritation.

-

Hydrolysis Risk: Avoid prolonged exposure to atmospheric moisture. Re-seal containers immediately under Nitrogen or Argon.

Synthetic Protocols

The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline is typically achieved via a two-step sequence: condensation of o-phenylenediamine with an

Workflow Visualization

Figure 1: Two-step synthetic pathway for the generation of the target quinoxaline scaffold.

Step-by-Step Synthesis

Step 1: Formation of the Quinoxalinone Core [1]

-

Reagents: Dissolve o-phenylenediamine (1.0 equiv) in Ethanol (10 mL/g).

-

Addition: Add 3-methylphenylglyoxal hydrate (1.0 equiv) dropwise. Note: If the glyoxal is unavailable, it can be generated in situ from 3-methylacetophenone via SeO2 oxidation.

-

Reaction: Heat to reflux for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).

-

Isolation: Cool to room temperature. The product, 3-(3-methylphenyl)quinoxalin-2(1H)-one , usually precipitates. Filter, wash with cold ethanol, and dry under vacuum.[1]

Step 2: Chlorination (The Activation Step)

-

Setup: Place the dried quinoxalinone intermediate (1.0 equiv) in a round-bottom flask.

-

Reagent: Add Phosphorus Oxychloride (

) (5–10 equiv). Caution: POCl3 is corrosive and releases HCl gas. -

Reaction: Reflux (approx. 105°C) for 2–4 hours until the solid completely dissolves and the solution turns clear/dark.

-

Workup (Critical):

-

Cool the mixture.

-

Pour slowly onto crushed ice with vigorous stirring (Exothermic!).

-

Neutralize with saturated

or -

Extract with Dichloromethane (

). -

Dry over

and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) to yield 2-Chloro-3-(3-methylphenyl)quinoxaline .

Functionalization Protocols (Application)

This scaffold is primarily used to generate libraries of kinase inhibitors by displacing the chlorine atom.

Protocol A: Nucleophilic Aromatic Substitution ( ) with Amines

Target: Synthesis of amino-quinoxalines (e.g., for PI3K/mTOR inhibition).

Mechanism: The electron-deficient pyrazine ring facilitates attack by nucleophiles at the C2 position.

-

Reagents: Dissolve 2-Chloro-3-(3-methylphenyl)quinoxaline (1.0 equiv) in DMSO or Acetonitrile .

-

Nucleophile: Add the amine (e.g., N-methylpiperazine, morpholine, or substituted aniline) (1.2–1.5 equiv).

-

Base: Add

or -

Conditions:

-

Aliphatic Amines: Stir at Room Temperature or mild heat (40°C) for 2–6 hours.

-

Anilines: Requires higher temperature (Reflux in

-PrOH or DMSO at 100°C) or microwave irradiation (120°C, 20 min).

-

-

Green Alternative: Use PEG-400 as a solvent/catalyst without additional base for higher yields and easier workup [4].

Protocol B: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 2,3-diarylquinoxalines (Bi-aryl systems).

-

Reagents: Combine scaffold (1.0 equiv), Arylboronic acid (1.2 equiv), and

(5 mol%). -

Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.

-

Base:

or -

Reaction: Degas with Argon, then heat at 90°C for 12 hours.

-

Result: Replacement of the C2-Cl with an aryl group, retaining the C3-(3-methylphenyl) moiety.

Strategic "Diversity Hub" Map

The following diagram illustrates how this single intermediate serves as a divergence point for multiple drug classes.

Figure 2: Functionalization map demonstrating the versatility of the scaffold in medicinal chemistry.

References

-

Sigma-Aldrich. Product Specification: 2-Chloro-3-(3-methylphenyl)quinoxaline (CAS 77186-68-6).[2]Link

-

Ajani, O. O., et al. (2021). "Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades." Molecules, 26(20), 6205.

-

Abu-Hashem, A. A., et al. (2015). "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, 5(1), 14-56.

-

Kiran, G., et al. "A Green Synthesis of Quinoxaline Derivatives & Their Biological Activities." Research India Publications.

-

BenchChem. "Synthesis and Characterization of 2-Chloro-3-substituted Quinoxalines." Technical Guide.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions to common challenges encountered during its synthesis. We will explore the primary synthetic routes, offer troubleshooting advice for yield optimization, and answer frequently asked questions to enhance the efficiency and success of your experiments.

Overview of Synthetic Strategies

The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline can be approached via two primary, robust methodologies. The selection of a particular route often depends on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

-

Route A: Condensation and Subsequent Chlorination. This is a classical and highly effective two-step approach. It begins with the condensation of an o-phenylenediamine with an appropriate α-dicarbonyl compound to form a 3-(3-methylphenyl)quinoxalin-2(1H)-one intermediate. This intermediate is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.[1][2]

-

Route B: Palladium-Catalyzed Cross-Coupling. This modern approach utilizes a pre-formed 2,3-dichloroquinoxaline scaffold. A regioselective Suzuki-Miyaura cross-coupling reaction is then performed to introduce the 3-methylphenyl group at the C3 position.[3][4] This method offers great flexibility for creating diverse analogues.